molecular formula C12H11NO4 B5619634 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid CAS No. 137247-86-0

2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B5619634
CAS No.: 137247-86-0
M. Wt: 233.22 g/mol
InChI Key: XZSFFEYOFGFERR-UHFFFAOYSA-N
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Description

Contextualization within the Isoindoline-1,3-dione Framework

The core of 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid is the isoindoline-1,3-dione structure, a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring that is oxidized at the 1 and 3 positions. mdpi.com This moiety is more commonly known as phthalimide (B116566). mdpi.comnih.gov

The phthalimide skeleton is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide range of biologically active molecules. nih.govgsconlinepress.com Derivatives of isoindoline-1,3-dione have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant properties. mdpi.comnih.gov The structural rigidity and synthetic accessibility of the phthalimide ring make it an attractive scaffold for the development of new chemical entities. ctppc.orgresearchgate.net The neutral and hydrophobic nature of this cyclic imide structure allows molecules containing it to readily cross biological membranes. gsconlinepress.comnih.gov

Significance of the Isopropyl and Carboxylic Acid Functionalities in Advanced Chemical Systems

The distinct properties of this compound are heavily influenced by its two key functional groups: the isopropyl group and the carboxylic acid group.

The isopropyl group , a branched three-carbon alkyl substituent, imparts specific steric and electronic effects on the molecule. fiveable.mefiveable.me Its bulky, non-linear structure can introduce steric hindrance, which can influence the molecule's three-dimensional conformation and its interactions with other molecules, such as biological receptors or enzymes. fiveable.mefiveable.me This branching can also affect physical properties like the boiling point and solubility. fiveable.me In the context of medicinal chemistry, the incorporation of an isopropyl group can modulate a compound's lipophilicity and metabolic stability, which are critical parameters for drug design. fiveable.me

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. byjus.com It is composed of a hydroxyl group bonded to a carbonyl group. msu.edu This group's most notable characteristic is its acidity, allowing it to donate a proton to form a carboxylate anion. chemistrytalk.orgwikipedia.org This property is crucial as it can lead to the formation of salts, which often have enhanced water solubility. researchgate.net The carboxylic acid functionality is also highly versatile in chemical synthesis; it can be converted into a wide array of other functional groups, including esters, amides, and acid halides, making it a valuable handle for further molecular elaboration. chemistrytalk.orgwikipedia.org Furthermore, the ability of the carboxyl group to participate in hydrogen bonding plays a key role in molecular recognition and interactions within biological systems. researchgate.net

Evolution of Research Interests Pertaining to Phthalimide-Derived Carboxylic Acids

Research into phthalimide derivatives has a long history, with interest significantly shaped by the discovery of the biological activities of thalidomide (B1683933), one of the most well-known compounds containing the isoindoline-1,3-dione core. mdpi.comnih.gov Initially used for its sedative effects, thalidomide was later found to possess potent anti-inflammatory and anticancer properties, which spurred extensive research into related structures. nih.gov

This led to the synthesis and investigation of a multitude of phthalimide analogues. Scientists have explored how modifying the phthalimide structure, such as by introducing substituents like carboxylic acids onto the aromatic ring, can alter the molecule's biological and chemical properties. Phthalimides have served as starting materials and key intermediates for synthesizing various pharmacologically active compounds. ctppc.orgresearchgate.net The synthesis of phthalimide derivatives is often achieved through the condensation of phthalic anhydride (B1165640) or its substituted derivatives with a primary amine. researchgate.net The ongoing exploration of these compounds focuses on creating novel derivatives with enhanced or specific biological activities, targeting a wide range of diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxo-2-propan-2-ylisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6(2)13-10(14)8-4-3-7(12(16)17)5-9(8)11(13)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSFFEYOFGFERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155517
Record name 2,3-Dihydro-2-(1-methylethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137247-86-0
Record name 2,3-Dihydro-2-(1-methylethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137247-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(1-methylethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid and Analogues

Classical and Retrosynthetic Approaches to the Isoindoline-1,3-dione Core with Carboxylic Acid Functionalization

The synthesis of the fundamental isoindoline-1,3-dione structure, functionalized with a carboxylic acid, can be achieved through several established methods. These approaches are foundational to the preparation of 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid.

Phthalic Anhydride (B1165640) Condensation Reactions

The most direct and widely utilized method for the synthesis of N-substituted phthalimides is the condensation of a phthalic anhydride derivative with a primary amine. In the case of this compound, this involves the reaction of trimellitic anhydride (4-carboxyphthalic anhydride) with isopropylamine. This reaction typically proceeds by the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, forming a phthalamic acid intermediate, which then undergoes cyclodehydration to yield the imide. The reaction is often carried out in a high-boiling polar solvent such as glacial acetic acid, which facilitates the dehydration step. mdpi.com

The general reaction is as follows:

Starting Materials: Trimellitic anhydride and Isopropylamine

Solvent: Glacial Acetic Acid

Conditions: Reflux

This method is advantageous due to its simplicity and the ready availability of the starting materials.

Table 1: Phthalic Anhydride Condensation for Isoindoline-1,3-dione Synthesis
AmineAnhydrideSolventConditionsProductYield (%)
IsopropylamineTrimellitic anhydrideGlacial Acetic AcidRefluxThis compoundNot specified
4-Aminobenzoic acidPhthalic anhydrideAcetic AcidReflux4-(1,3-dioxoisoindolin-2-yl)benzoic acidHigh
GlycinePhthalic anhydrideAcetic AcidReflux2-(1,3-dioxoisoindolin-2-yl)acetic acid>90

Directed Ortho Metalation Strategies for C-5 Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy can be hypothetically applied to the synthesis of this compound by first preparing N-isopropylphthalimide. The imide carbonyl groups can act as a directed metalation group (DMG), although they are generally considered weak DMGs. A stronger approach would involve starting with a molecule that has a more potent DMG already in place, performing the metalation and carboxylation, and then forming the isoindoline-1,3-dione ring.

However, a retrosynthetic approach could involve the ortho-lithiation of an N,N-diethylbenzamide derivative, followed by carboxylation and subsequent transformation into the desired product. The amide group is a strong DMG, directing lithiation to the ortho position. unblog.fr

A plausible, though not explicitly documented, route could involve:

Preparation of N-isopropylphthalimide: Condensation of phthalic anhydride and isopropylamine.

Directed Ortho Metalation: While direct C-5 lithiation is challenging, functionalization at other positions followed by isomerization or starting with a pre-functionalized aromatic ring are alternative strategies. A more viable DoM approach would be to start with a precursor that has a powerful directing group at a position that would ultimately become C-4 or C-6, allowing for carboxylation at the adjacent C-5 position.

Table 2: Illustrative Examples of Directed Ortho Metalation for Aromatic Carboxylation
SubstrateDirecting GroupBaseElectrophileProduct
N,N-Diethylbenzamide-CONEt₂s-BuLi/TMEDACO₂2-Carboxy-N,N-diethylbenzamide
Anisole-OCH₃n-BuLiCO₂2-Methoxybenzoic acid
2-Phenyl-oxazolineOxazolinen-BuLiCO₂2-(2'-Carboxyphenyl)oxazoline

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step by combining three or more reactants. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known to produce the isoindolinone core. For instance, a Passerini or Ugi reaction could potentially be designed to incorporate the necessary functionalities.

An example of a relevant MCR is the solid-phase multicomponent reaction for the synthesis of 3-substituted isoindolinones, which involves a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile reacting in one pot. nih.gov Adapting such a strategy would require the use of starting materials that bear the isopropyl and latent carboxylic acid groups.

Table 3: Representative Multi-component Reactions for Heterocycle Synthesis
Reaction TypeReactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Ugi ReactionAldehydeAmineCarboxylic AcidIsocyanideα-Acylamino carboxamide
Passerini ReactionAldehydeCarboxylic AcidIsocyanide-α-Acyloxy carboxamide
Hantzsch Dihydropyridine SynthesisAldehydeβ-Ketoester (2 eq.)Ammonia-Dihydropyridine

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, and this can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. chim.it After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral isoindoline-1,3-dione analogues, a chiral amine could be used in the condensation with a substituted phthalic anhydride. The chirality of the amine would influence the stereochemical outcome of subsequent reactions on the isoindoline (B1297411) core.

For example, using an enantiopure amino alcohol as the chiral auxiliary can lead to the formation of a single diastereomer of the resulting isoindolinone.

Table 4: Chiral Auxiliary-Mediated Asymmetric Synthesis of Isoindolinones
Chiral AuxiliarySubstrateReagentDiastereomeric Excess (de)
(R)-Phenylglycinol2-Formylbenzoic acidCondensation>95%
Evans Auxiliary (Oxazolidinone)Prochiral enolateAldehyde>98%
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Prochiral ketoneAlkyl halide>95%

Asymmetric Catalysis in Isoindoline-1,3-dione Synthesis

Asymmetric catalysis provides a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govmdpi.com Various catalytic asymmetric methods have been developed for the synthesis of chiral isoindolinones. nih.gov

These methods often involve the use of chiral transition metal complexes or organocatalysts to control the stereochemistry of a key bond-forming step. nih.govnih.gov For instance, a palladium-catalyzed asymmetric desymmetrization approach has been used to create enantioenriched 1,3-disubstituted isoindolines. nih.gov Similarly, organocatalytic intramolecular Michael additions have been employed to synthesize chiral 2,3-disubstituted indolines with high enantioselectivity. rsc.org

Table 5: Asymmetric Catalysis in the Synthesis of Chiral Isoindoline Analogues
Reaction TypeCatalystSubstrateEnantiomeric Excess (ee)
Asymmetric C-H Activation/AnnulationPd(OAc)₂ / Chiral LigandDiarylmethyltriflamideup to 94%
Organocatalytic aza-Henry/LactamizationTakemoto's Catalystα-Amido sulfoneup to 98% nih.gov
Intramolecular Michael AdditionCinchona Alkaloid Derivative(E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-oneup to 99% rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in the green synthesis of isoindoline-1,3-diones. These methods often involve the direct reaction of a phthalic anhydride with an amine under microwave irradiation or simple heating. researchgate.netepa.gov This approach eliminates the need for potentially toxic organic solvents, simplifies purification, and can lead to shorter reaction times and higher yields. For instance, the reaction between phthalic anhydride and various amino acids has been successfully carried out under solventless conditions using microwave irradiation, resulting in excellent yields without racemization. epa.gov A similar strategy could be envisioned for the synthesis of this compound, reacting trimellitic anhydride with isopropylamine.

Another approach to solvent-free synthesis involves simple heating of the reactants. A green and efficient synthesis of isoindoline-1,3-diones has been developed through a quick, solventless reaction between phenylethylamine and phthalic anhydride with simple heating. researchgate.net This methodology could be adapted for the synthesis of the target molecule.

ReactantsConditionsProductYieldReference
Phthalic Anhydride, Amino AcidsMicrowave, Solvent-freeN-Phthaloyl Amino AcidsExcellent epa.gov
Phthalic Anhydride, PhenylethylamineHeating, Solvent-freeN-phenylethylphthalimide- researchgate.net

This table presents examples of solvent-free synthesis for related phthalimide (B116566) derivatives.

The development of efficient and reusable catalysts is a key aspect of sustainable synthesis. In the context of producing this compound and its analogues, various catalytic systems have been explored to enhance reaction rates and selectivity under milder conditions.

Recent advancements have highlighted the use of organocatalysts like potassium phthalimide (PPI) and potassium phthalimide-N-oxyl (POPINO) as versatile and efficient catalysts in various organic transformations, including those that could be applied to the synthesis of complex phthalimide derivatives. tandfonline.com These catalysts are attractive due to their potential for recyclability and reusability, contributing to more sustainable chemical processes. tandfonline.com

Transition-metal-catalyzed reactions have also been a focus of development. For example, copper catalysts have been used for the synthesis of phthalimide derivatives from arene-fused cyclic amines. rsc.org A nano-Cu2O catalyst has been employed for the assembly of N-substituted phthalimides in water, a green solvent. rsc.org Furthermore, polymer-supported palladium-N-heterocyclic carbene complexes have been introduced for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines, offering the advantage of a heterogeneous and reusable catalyst. rsc.org

CatalystReaction TypeSolventKey AdvantageReference
Potassium Phthalimide (PPI)Various organic transformationsOften solvent-freeOrganocatalyst, reusable tandfonline.com
Nano-Cu2OCyanation, cyclization, hydrolysisWaterGreen solvent, nanocatalyst rsc.org
Polymer-supported Pd-NHCDecarboxylative cyclization-Heterogeneous, reusable rsc.org

This table showcases various catalysts developed for the sustainable synthesis of phthalimide derivatives.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comjocpr.com The ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.org

The classical synthesis of phthalimides from phthalic anhydride and an amine is a condensation reaction that produces water as the only byproduct. This reaction is inherently atom-economical. To further optimize reaction efficiency, researchers have focused on strategies like cascade reactions and multicomponent reactions (MCRs). acs.orgjk-sci.com MCRs are particularly attractive as they can generate complex molecules in a single step from three or more reactants, often with high atom economy. rsc.org

For the synthesis of this compound, a high atom economy would be achieved by the direct condensation of trimellitic anhydride and isopropylamine. The optimization of reaction conditions, such as temperature, pressure, and catalyst choice, can further enhance the reaction efficiency by maximizing the yield and minimizing side reactions. rsc.org The use of high-temperature, high-pressure H2O/EtOH mixtures has been shown to be an effective and clean method for the synthesis of phthalimide derivatives from o-phthalic acid and amines, often resulting in pure crystalline products. rsc.org

Reaction TypeKey FeatureImpact on Atom EconomyReference
Condensation (Phthalic Anhydride + Amine)Water as the only byproductInherently high acs.org
Multicomponent ReactionsMultiple bonds formed in one potCan be very high rsc.org
Catalytic HydrogenationAddition of hydrogenOften 100% jocpr.com

This table provides an overview of reaction types and their impact on atom economy in the synthesis of phthalimides.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final product, this compound, are critical steps to ensure high purity. Common laboratory techniques include recrystallization, column chromatography, and sublimation.

Recrystallization is a widely used technique for purifying solid compounds. ijddr.in The choice of an appropriate solvent system is crucial, where the compound is soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures. ijddr.in For carboxylic acids, purification can sometimes be achieved by extraction in the presence of a solvent containing water.

Column chromatography is a versatile method for separating mixtures of compounds. rsc.org It is particularly useful for purifying reaction intermediates and for separating the final product from any unreacted starting materials or byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve the desired separation.

In some cases, sublimation can be used to purify solid compounds that can be vaporized without decomposition and then condensed back into a solid form on a cold surface. ijddr.in This technique is effective for removing non-volatile impurities. For carboxylic acids produced through carbonylation, a purification method involving treatment with hydrogen peroxide followed by distillation or evaporation has been described. google.com

TechniquePrincipleApplicationReference
RecrystallizationDifferential solubilityPurification of solid final products and intermediates ijddr.in
Column ChromatographyDifferential adsorptionSeparation of complex mixtures, purification of intermediates rsc.org
SublimationSolid to gas phase transitionPurification of volatile solids ijddr.in
Distillation/EvaporationDifferential volatilityPurification of liquid products or after chemical treatment google.com

This table summarizes common purification and isolation techniques applicable to the synthesis of the target compound and its intermediates.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) ring system and the aliphatic protons of the isopropyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton at position 4 would be expected to appear as a doublet, coupled to the proton at position 6. The proton at position 6 would likely be a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 7 would also be a doublet, coupled to the proton at position 6. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbons of the dioxo groups, the quaternary and protonated carbons of the aromatic ring, the carboxylic acid carbon, and the methine and methyl carbons of the isopropyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C4-H) ~8.0-8.2 (d) ~123-125
Aromatic CH (C6-H) ~8.2-8.4 (dd) ~125-127
Aromatic CH (C7-H) ~7.8-8.0 (d) ~128-130
Isopropyl CH ~4.4-4.6 (sept) ~45-47
Isopropyl CH₃ ~1.4-1.6 (d) ~21-23
Carbonyl C=O - ~167-169
Carboxylic Acid COOH ~11-13 (s, br) ~165-167
Aromatic C (C3a, C7a) - ~132-134

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the aromatic protons on adjacent carbons (H-4 with H-6, and H-6 with H-7), confirming their connectivity. A strong cross-peak between the isopropyl methine proton and the methyl protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the signals for the aromatic C-H groups and the isopropyl methine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the isopropyl methine proton to the carbonyl carbons and the nitrogen-bearing carbon of the isoindoline ring. The aromatic protons would show correlations to the quaternary carbons and the carboxylic acid carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the isopropyl protons and the aromatic protons, offering insights into the preferred conformation of the isopropyl group relative to the isoindoline ring.

The rotation of the isopropyl group in this compound may be sterically hindered, potentially leading to different stable conformations. Variable temperature (VT) NMR studies can provide valuable information on these conformational dynamics. At low temperatures, the rotation around the C-N bond of the isopropyl group might be slow on the NMR timescale, leading to the observation of distinct signals for the two methyl groups, which would otherwise be equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation and gain a deeper understanding of the molecule's dynamic behavior in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be confirmed. For C₁₂H₁₁NO₄, the expected exact mass would be calculated and compared to the experimental value to verify the molecular formula.

Table 2: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₂H₁₂NO₄⁺ 234.0761
[M+Na]⁺ C₁₂H₁₁NNaO₄⁺ 256.0580

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways would be expected to involve the loss of the isopropyl group, the carboxylic acid group, and potentially the cleavage of the isoindoline ring system. By carefully analyzing the masses of the fragment ions, the connectivity of the different functional groups within the molecule can be confirmed. For instance, a characteristic loss of 43 Da would correspond to the isopropyl group, while a loss of 45 Da would indicate the loss of the carboxylic acid group.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would reveal its absolute configuration and preferred conformation in the solid state. The analysis would determine the spatial orientation of the isopropyl group relative to the isoindoline ring system and the carboxylic acid group. Key parameters such as the planarity of the isoindoline core and the torsion angles defining the orientation of the substituents would be elucidated.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₁NO₄
Formula Weight 233.22 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume ? ų
Z ?
Density (calculated) ? g/cm³

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and structure.

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of this compound. The broad O-H stretch of the carboxylic acid would be expected in the high-wavenumber region of the IR spectrum. The carbonyl groups of the imide would likely show two distinct stretching bands (symmetric and asymmetric), and the carboxylic acid carbonyl stretch would also be present. The C-H vibrations of the isopropyl and aromatic groups, as well as C-N stretching and aromatic ring vibrations, would populate the fingerprint region.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch 3300-2500 (broad) Weak or absent
Imide C=O asymmetric stretch ~1770 To be determined
Imide C=O symmetric stretch ~1710 To be determined
Carboxylic Acid C=O stretch ~1680 To be determined
Aromatic Ring C=C stretch 1600-1450 To be determined
Isopropyl Group C-H stretch 2970-2870 To be determined

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the phthalimide (B116566) system (the isoindoline-1,3-dione). This aromatic system is expected to exhibit characteristic π → π* transitions. The position of the absorption maxima (λmax) would be sensitive to the solvent environment.

Table 3: Hypothetical Electronic Spectroscopy Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
To be determined To be determined To be determined π → π*

Theoretical and Computational Investigations of 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can elucidate ground state properties, including optimized geometry, electronic energies, and the distribution of electron density.

DFT studies on related N-substituted phthalimide (B116566) derivatives have demonstrated that the method can accurately predict molecular geometries, including bond lengths and angles. bohrium.com For the title compound, the isoindoline-1,3-dione core is expected to be largely planar, with the isopropyl and carboxylic acid groups having specific spatial orientations.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. In silico studies on similar isoindoline-1,3-dione derivatives have shown that substitutions on the phthalimide ring can modulate this energy gap. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Isoindoline-1,3-dione Derivative

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar compounds.

Ab Initio Methods for Electronic Structure and Molecular Orbitals

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed description of the electronic structure and molecular orbitals.

For this compound, ab initio calculations can be used to visualize the molecular orbitals. The HOMO is typically localized on the electron-rich aromatic ring of the isoindoline-1,3-dione moiety, while the LUMO is often distributed across the entire π-system, including the carbonyl groups. The distribution of these frontier orbitals is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Conformational Analysis and Energy Landscapes

The flexibility of the isopropyl and carboxylic acid substituents necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them.

Potential Energy Surface Mapping of Rotational Barriers

The rotation around single bonds, such as the N-C bond of the isopropyl group and the C-C bond of the carboxylic acid group, can be studied by mapping the potential energy surface. This involves calculating the energy of the molecule at various dihedral angles, revealing the most stable conformations and the energy barriers for interconversion.

For the isopropyl group, rotation around the bond connecting it to the nitrogen atom of the imide ring will have distinct energy minima and maxima. The rotational barrier is influenced by steric hindrance between the methyl groups of the isopropyl substituent and the carbonyl groups of the isoindoline-1,3-dione ring. Studies on similar N-substituted systems have shown that these rotational barriers can be on the order of several kcal/mol. nih.gov

Table 2: Illustrative Rotational Energy Barriers for N-Substituted Phthalimides

Rotational Bond Conformation Relative Energy (kcal/mol)
N-C (isopropyl) Staggered 0

Note: These values are generalized from studies on similar N-alkylated cyclic imides and serve as an example.

Interplay of Isopropyl and Carboxylic Acid Moieties on Conformation

The presence of both the isopropyl and carboxylic acid groups can lead to complex conformational preferences. The orientation of the carboxylic acid group, particularly the hydroxyl proton, can be influenced by potential intramolecular hydrogen bonding with one of the carbonyl oxygens of the imide ring. This interaction would stabilize a specific conformation.

The conformation of the isopropyl group can, in turn, influence the steric environment around the carboxylic acid moiety, potentially affecting its preferred orientation. A comprehensive conformational analysis would consider the rotation of both groups simultaneously to identify the global energy minimum conformation of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations of this compound in a solvent, such as water or an organic solvent, can provide insights into its behavior in a condensed phase.

MD simulations can reveal the stability of the molecule's conformation in solution. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess conformational stability. Furthermore, the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules, can be analyzed. This provides a dynamic picture of how the solvent influences the molecule's structure and properties. Studies on related isoindoline-1,3-dione derivatives have utilized MD simulations to understand their interactions with biological targets. mdpi.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, these methods can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation. nih.govrsc.org The standard methodology involves a multi-step process rooted in quantum mechanical calculations.

First, the three-dimensional structure of this compound is optimized using a reliable computational method, typically Density Functional Theory (DFT). escholarship.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or larger for this geometry optimization. nih.govacs.org This step is crucial as the calculated NMR parameters are highly sensitive to the molecular geometry.

Following optimization, NMR shielding tensors are calculated for the optimized geometry. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for these calculations. nih.gov The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To improve accuracy, these theoretical values are often scaled using empirical correlations derived from comparing calculated and experimental data for a wide range of molecules. researchgate.net The final output provides a predicted NMR spectrum that can be directly compared with experimental results.

Table 1: Illustrative Format for Predicted ¹H and ¹³C NMR Chemical Shifts Note: The values below are representative of the format of computational output and are not actual predicted data for the specified compound.

Atom Number/Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C=O (Imide) δC [Predicted] -
C=O (Carboxylic Acid) δC [Predicted] -
Aromatic C-H δC [Predicted] δH [Predicted]
Aromatic C (quaternary) δC [Predicted] -
N-CH (isopropyl) δC [Predicted] δH [Predicted]
CH₃ (isopropyl) δC [Predicted] δH [Predicted]

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This process begins with the same DFT-optimized molecular geometry used for NMR predictions. A frequency calculation is then performed on this stationary point structure. nih.gov

This calculation solves for the second derivatives of the energy with respect to atomic positions, yielding a set of normal vibrational modes and their corresponding frequencies. A key validation step is to ensure that the optimized structure is a true energy minimum, which is confirmed by the absence of any imaginary frequencies. researchgate.net

The calculated harmonic frequencies are known to be systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. nih.gov Therefore, it is standard practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to the computed frequencies to achieve better agreement with experimental spectra. nih.gov The output includes the frequency, IR intensity, and Raman activity for each vibrational mode, allowing for the theoretical reconstruction of the molecule's vibrational spectra. niscpr.res.in

Table 2: Illustrative Format for Predicted Vibrational Frequencies Note: The data below illustrates the typical output of a vibrational frequency calculation and does not represent actual predicted data.

Vibrational Mode Description Predicted Frequency (cm⁻¹) (Scaled) Predicted IR Intensity (km/mol)
O-H stretch (Carboxylic Acid) [Predicted Value] [Predicted Value]
C-H stretch (Aromatic) [Predicted Value] [Predicted Value]
C-H stretch (Isopropyl) [Predicted Value] [Predicted Value]
C=O stretch (Imide, Asymmetric) [Predicted Value] [Predicted Value]
C=O stretch (Imide, Symmetric) [Predicted Value] [Predicted Value]
C=O stretch (Carboxylic Acid) [Predicted Value] [Predicted Value]
C-N stretch [Predicted Value] [Predicted Value]

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for understanding and predicting the course of chemical reactions, including reaction kinetics and selectivity.

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is fundamental to understanding a reaction's mechanism and calculating its activation energy. arxiv.org For reactions involving this compound, such as esterification of the carboxylic acid group or nucleophilic attack at the imide carbonyls, computational methods can locate the relevant transition states.

A typical transition state search begins with an initial guess of the TS geometry. researchgate.netacs.org This guess can be generated by interpolating between the reactant and product structures. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or string methods are then employed to locate the first-order saddle point on the potential energy surface. nih.gov

Once a candidate TS structure is found, it must be validated. This involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making and breaking of bonds). nih.gov Further confirmation is obtained by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from the transition state down to the corresponding reactants and products, ensuring the located TS correctly connects the desired species. researchgate.net

Computational methods are highly effective at predicting the selectivity of chemical reactions where multiple outcomes are possible. For this compound, questions of regioselectivity (e.g., electrophilic aromatic substitution on the benzene (B151609) ring) or chemoselectivity (e.g., reaction at the carboxylic acid vs. the imide) can be addressed.

The prediction of selectivity is typically based on comparing the activation energies of competing reaction pathways. rsc.orgrsc.org By locating the transition state for each possible pathway (e.g., attack at different positions on the aromatic ring), the corresponding activation barriers (ΔG‡) can be calculated. According to Transition State Theory, the pathway with the lowest activation barrier will be the kinetically favored one, and the product distribution can be estimated from the difference in these barriers. beilstein-journals.orgunimi.it

For instance, to predict the regioselectivity of an electrophilic attack, one would compute the transition state energies for the attack at each unique position on the aromatic ring. The position leading to the most stable transition state would be predicted as the major product. beilstein-journals.orgnih.gov This approach allows for a quantitative prediction of reaction outcomes, guiding synthetic efforts.

Chemical Reactivity and Derivatization of 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) attached to the aromatic ring is a versatile functional handle for a variety of derivatization reactions typical of aromatic carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction often requires activation of the carboxylic acid, for instance, by converting it to a more reactive species like an acid chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or newer catalytic methods involving diboron (B99234) compounds. acs.orgmdpi.comresearchgate.net Direct thermal condensation with amines is possible but often requires high temperatures. mdpi.com Catalytic methods are often preferred for their efficiency and compatibility with a broad range of substrates. acs.orgacs.org

Table 1: Esterification and Amidation Reactions
ReactionReactantTypical ReagentsProduct
EsterificationAlcohol (R'-OH)H₂SO₄ (catalyst), heat2-isopropyl-1,3-dioxo-5-isoindolinecarboxylate ester
AmidationAmine (R'R''NH)Coupling agents (e.g., DCC, HATU) or conversion to acid chloride followed by amine additionN-substituted-2-isopropyl-1,3-dioxo-5-isoindolinecarboxamide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

The reduction to a primary alcohol (a hydroxymethyl group) is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent, followed by an aqueous workup. libretexts.orgyoutube.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

The partial reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. libretexts.org This transformation requires specialized, sterically hindered reducing agents that can stop the reaction at the intermediate aldehyde stage. A common method involves first converting the carboxylic acid to an acid chloride, which can then be reduced to an aldehyde using a milder hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgyoutube.com

Table 2: Reduction of the Carboxylic Acid Group
Target ProductTypical ReagentsIntermediate (if any)Final Product
Primary Alcohol1. LiAlH₄, THF 2. H₃O⁺Not isolated(5-(hydroxymethyl)-2-isopropylisoindoline-1,3-dione)
Aldehyde1. SOCl₂ 2. LiAlH(Ot-Bu)₃, low temp.Acid chloride(2-isopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde)

Formation of Acid Halides and Anhydrides

The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides, which serve as important intermediates for further synthesis.

Acid halides , most commonly acid chlorides, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgorgoreview.com These reagents replace the -OH group with a halogen, creating a highly reactive acylating agent. unizin.org

Acid anhydrides can be formed by reacting the corresponding acid chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules, often at high temperatures. The reaction of an acid chloride with the sodium carboxylate of the starting material would yield a symmetrical anhydride (B1165640). libretexts.orgunizin.org

Table 3: Formation of Acid Halides and Anhydrides
ReactionTypical ReagentsProduct
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-isopropyl-1,3-dioxoisoindoline-5-carbonyl chloride
Symmetrical Anhydride FormationReacting the acid chloride with the sodium salt of the starting carboxylic acidBis(2-isopropyl-1,3-dioxoisoindoline-5-carboxylic) anhydride

Transformations of the Isoindoline-1,3-dione Ring System

The N-substituted isoindoline-1,3-dione ring is a robust chemical entity, but it can undergo specific transformations, primarily involving the imide bonds.

N-Alkylation and N-Acylation Reactions

For 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid, the nitrogen atom of the imide is already substituted with an isopropyl group. Therefore, it cannot undergo further N-alkylation or N-acylation reactions as it lacks the acidic N-H proton found in unsubstituted phthalimide (B116566). The isopropyl group is chemically stable and not readily cleaved under typical alkylating or acylating conditions.

Ring-Opening and Ring-Closing Reactions (e.g., Hydrolysis to Phthalamic Acids)

The most characteristic reaction of the N-substituted phthalimide ring is its cleavage via hydrolysis.

Ring-opening occurs under basic or acidic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), results in the cleavage of one of the acyl-nitrogen bonds to form the sodium salt of the corresponding phthalamic acid derivative. cdnsciencepub.comniscpr.res.in Subsequent acidification protonates the carboxylate and the amide, yielding N-isopropyl-4-carboxyphthalamic acid. This reaction proceeds through nucleophilic attack of a hydroxide ion on one of the imide carbonyl carbons. niscpr.res.in

Ring-closing reactions are also relevant. The phthalamic acid derivative formed from hydrolysis can, under certain conditions (e.g., heating or treatment with dehydrating agents like dicyclohexylcarbodiimide), cyclize back to the original N-substituted phthalimide. cdnsciencepub.com This reversible nature is a key feature of phthalimide chemistry.

Table 4: Ring-Opening and Ring-Closing Reactions
ReactionConditionsProduct
Ring-Opening (Hydrolysis)Aqueous NaOH, then H₃O⁺4-carboxy-2-(isopropylcarbamoyl)benzoic acid (a phthalamic acid derivative)
Ring-Closing (Dehydration)Heat or dehydrating agent (e.g., DCC) on the phthalamic acidThis compound

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the phthalimide ring system and the carboxylic acid group. Both of these groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density through inductive and resonance effects. Consequently, electrophilic aromatic substitution reactions on this molecule require forcing conditions, such as high temperatures and strong acid catalysts.

The directing effect of the substituents determines the regioselectivity of these reactions. The phthalimide group is a meta-director, and the carboxylic acid group is also a meta-director. In this molecule, the carboxylic acid is at the 5-position. Therefore, the positions meta to the carboxylic acid are the 4- and 6-positions, and the positions meta to the imide linkage of the phthalimide are the 4- and 6-positions. As both groups direct incoming electrophiles to the same positions, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions of the isoindoline (B1297411) ring.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound, along with the expected major products, are summarized in the table below. It is important to note that due to the deactivated nature of the ring, achieving high yields in these reactions can be challenging, and harsh reaction conditions may lead to side reactions, including potential hydrolysis of the imide or reactions involving the isopropyl group.

ReactionReagentsExpected Major Product(s)Notes
NitrationConc. HNO₃, Conc. H₂SO₄2-isopropyl-4-nitro-1,3-dioxo-5-isoindolinecarboxylic acid and 2-isopropyl-6-nitro-1,3-dioxo-5-isoindolinecarboxylic acidRequires strong nitrating conditions. The nitro group is a strong deactivating group, making further substitution difficult.
HalogenationX₂ (e.g., Br₂), Lewis Acid (e.g., FeX₃)4-halo-2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid and 6-halo-2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acidLewis acid catalyst is essential for polarization of the halogen.
SulfonationFuming H₂SO₄ (SO₃)2-isopropyl-1,3-dioxo-4-sulfo-5-isoindolinecarboxylic acid and 2-isopropyl-1,3-dioxo-6-sulfo-5-isoindolinecarboxylic acidThe reaction is often reversible at high temperatures.
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃ or RCO-X/AlCl₃Generally not feasibleThe strongly deactivated ring is unreactive towards Friedel-Crafts catalysts. The Lewis acid catalyst would likely coordinate with the carbonyl and carboxyl groups, further deactivating the ring.

Reactions Involving the Isopropyl Moiety (e.g., Radical or Oxidation)

The isopropyl group attached to the nitrogen atom of the phthalimide ring offers a site for chemical modification, primarily through radical-mediated reactions or oxidation. The tertiary benzylic-like hydrogen atom on the isopropyl group is susceptible to abstraction by radical initiators.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related N-substituted phthalimides. For instance, N-hydroxyphthalimide (NHPI) is a well-known catalyst for the aerobic oxidation of a variety of organic compounds, proceeding through a phthalimide-N-oxyl (PINO) radical. This suggests that the N-isopropyl group could be a target for oxidation, potentially leading to the formation of a tertiary alcohol or ketone upon cleavage of the C-C bond, although such a reaction would likely require specific and potent oxidizing agents.

Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV irradiation, could selectively introduce a halogen at the tertiary position of the isopropyl group. This halogenated derivative could then serve as a precursor for further functionalization through nucleophilic substitution or elimination reactions.

The table below outlines potential reactions involving the isopropyl moiety.

Reaction TypeTypical ReagentsPotential Product(s)Reaction Insight
Radical HalogenationN-Bromosuccinimide (NBS), AIBN or UV light2-(1-bromo-1-methylethyl)-1,3-dioxo-5-isoindolinecarboxylic acidTargets the tertiary C-H bond due to the stability of the resulting tertiary radical.
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Potential for complex product mixtures, including cleavage of the isopropyl group or oxidation to a tertiary alcohol.The phthalimide and carboxylic acid groups are generally stable to oxidation, but the isopropyl group is a potential site of attack. Selective oxidation can be challenging.

Heterocyclic Ring Formation and Annulation Reactions Utilizing the Compound as a Building Block

The presence of the carboxylic acid group on the phthalimide framework makes this compound a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The carboxylic acid can be converted into a variety of functional groups, such as acid chlorides, esters, and amides, which can then participate in intramolecular cyclization reactions.

For instance, the carboxylic acid could be converted to an acyl chloride, which could then undergo an intramolecular Friedel-Crafts reaction if an appropriately positioned activated aromatic ring were present in a substituent. More commonly, the carboxylic acid can be used to form a new ring by reacting with a difunctional reagent.

One potential synthetic route involves the conversion of the carboxylic acid to an amino group via a Curtius, Hofmann, or Schmidt rearrangement. The resulting amino-substituted phthalimide could then be a precursor for the synthesis of fused heterocyclic systems, such as quinazolinediones or other nitrogen-containing polycycles, through condensation with appropriate reagents.

Furthermore, the carboxylic acid can be used as a handle to attach other molecular fragments, which can subsequently undergo cyclization back onto the phthalimide ring system or onto another part of the appended molecule.

The following table provides a conceptual overview of how this compound could be utilized in the synthesis of heterocyclic systems.

Synthetic StrategyKey IntermediatePotential Heterocyclic ProductDescription
Intramolecular AmidationConversion of the carboxylic acid to an ester or acid chloride, followed by introduction of an amine-containing side chain.Fused lactamsThe terminal amine of the side chain could cyclize onto the activated carboxyl group to form a new ring.
Pictet-Spengler ReactionReduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent elaboration to an arylethylamine derivative.Fused tetrahydroisoquinoline derivativesThe arylethylamine intermediate could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a new heterocyclic ring.
Condensation ReactionsConversion of the carboxylic acid to an amine via rearrangement.Fused quinazolinediones or other polycyclic systems.The resulting amino group can be condensed with dicarbonyl compounds or their equivalents to form new heterocyclic rings.

Despite a comprehensive search for scientific literature and patent databases, detailed research findings and specific examples of the application of This compound in the fields of advanced materials and catalysis, as outlined in the requested article structure, could not be located.

The search yielded general information on the synthesis of polyimides, polyesters, polyamides, metal-organic frameworks (MOFs), and coordination polymers, as well as the supramolecular chemistry of related compounds. However, no scholarly articles, patents, or detailed experimental data were found that specifically utilize this compound as a precursor, ligand, or building block in these applications.

Basic chemical information for the compound, such as its molecular formula (C₁₂H₁₁NO₄) and molecular weight (233.22 g/mol ), is available from chemical suppliers. This information is provided in the table below.

Due to the absence of specific research data on the applications of this compound in the requested areas, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided outline. The available information does not support the creation of content for the specified sections and subsections, including data tables with detailed research findings.

It is possible that the use of this specific compound in the outlined advanced applications is not yet extensively documented in publicly accessible scientific literature.

Applications of 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid in Advanced Materials and Catalysis

Applications in Supramolecular Chemistry

Self-Assembly Studies through Hydrogen Bonding and π-π Stacking

The molecular structure of 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid is inherently designed for participation in non-covalent interactions, which are the cornerstone of self-assembly. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust and directional interactions. Furthermore, the aromatic isoindoline (B1297411) core is predisposed to engage in π-π stacking interactions.

It is hypothesized that this compound could self-assemble into a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay between hydrogen bonding and π-π stacking would be crucial in dictating the final assembled structure. The isopropyl group, while primarily imparting solubility, could also influence the packing arrangement through steric effects, potentially leading to the formation of porous structures.

Design of Molecular Receptors and Sensors

The isoindoline-1,3-dione framework has been utilized in the development of chemosensors for the detection of various analytes. The carboxylic acid moiety of this compound could serve as a binding site for cations or as a proton-responsive unit. The aromatic core can act as a fluorophore or chromophore, where binding events at the carboxylic acid site could induce a change in its photophysical properties, forming the basis for a sensor.

For instance, derivatives of isoindoline-1,3-dione have been shown to act as fluorescent sensors for metal ions. The binding of a metal ion to the molecule can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. The specific design of this compound could be tailored for the recognition of specific guests, opening avenues for its use in environmental monitoring or biomedical diagnostics.

Catalytic Applications

The presence of a chiral center and potential coordinating sites within this compound suggests its utility in asymmetric catalysis, either as an organocatalyst or as a ligand for metal-catalyzed transformations.

Organocatalysis

Chiral carboxylic acids are a well-established class of organocatalysts. The carboxylic acid group in this compound can act as a Brønsted acid to activate substrates. The chiral environment provided by the isopropyl group could then direct the stereochemical outcome of the reaction. It is plausible that this compound could catalyze a variety of asymmetric reactions, such as aldol, Mannich, or Michael reactions. The isoindolinone framework could also participate in the catalytic cycle through hydrogen bonding or other non-covalent interactions, further influencing the reactivity and selectivity.

Metal-Catalyzed Transformations

The carboxylic acid and the carbonyl oxygens of the isoindoline-1,3-dione moiety could act as coordinating sites for metal ions. Upon deprotonation, the carboxylate could form a stable complex with a metal center. The chirality of the isopropyl group could be transferred to the metal complex, creating a chiral Lewis acid or a chiral transition metal catalyst.

Such a complex could be employed in a range of enantioselective transformations. The isoindoline framework provides a rigid scaffold that can create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol. Potential applications could include asymmetric hydrogenations, C-C bond-forming reactions, and various cross-coupling reactions.

While the specific applications of this compound remain to be experimentally verified, the foundational knowledge of related isoindoline chemistry strongly supports its potential as a valuable building block in the development of advanced materials and novel catalytic systems. Future research in this area is poised to unlock the full capabilities of this intriguing molecule.

Mechanistic Investigations of Biomolecular Interactions with 2 Isopropyl 1,3 Dioxo 5 Isoindolinecarboxylic Acid Strictly in Vitro Studies

Biophysical Characterization of Binding Events

The initial step in understanding the biological potential of a compound involves a detailed characterization of its binding to target biomolecules. Techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance are pivotal in defining the thermodynamic and kinetic parameters of these interactions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. This technique would be employed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid and a putative protein target.

Hypothetical Data Table for ITC Analysis:

ParameterValueUnits
Stoichiometry (n)Data not available
Dissociation Constant (Kd)Data not availableµM
Enthalpy Change (ΔH)Data not availablekcal/mol
Entropy Change (ΔS)Data not availablecal/mol·K

This table represents the typical data output from an ITC experiment. No experimental data for this compound has been found in the public domain.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to monitor binding events in real-time. It provides crucial kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). These parameters describe how quickly the compound binds to its target and how readily it dissociates, respectively. The ratio of kd to ka also provides an independent measure of the binding affinity (Kd).

Hypothetical Data Table for SPR Analysis:

ParameterValueUnits
Association Rate (ka)Data not availableM-1s-1
Dissociation Rate (kd)Data not availables-1
Dissociation Constant (Kd)Data not availableµM

This table illustrates the kinetic parameters obtained from SPR analysis. Currently, there is no published SPR data for this compound.

Enzymatic Activity Modulation Studies

To investigate whether this compound can modulate the function of enzymes, a series of in vitro enzymatic assays would be required. These studies are fundamental in determining the compound's potential as an inhibitor or activator.

In Vitro Enzyme Kinetics and Inhibition Mechanisms

Enzyme kinetic studies are performed to determine the effect of the compound on the rate of an enzyme-catalyzed reaction. By measuring the reaction velocity at various substrate and compound concentrations, key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. Furthermore, these experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table for Enzyme Inhibition Studies:

Inhibition ParameterValueUnits
IC50Data not availableµM
Inhibition Constant (Ki)Data not availableµM
Mechanism of InhibitionData not available

This table outlines the standard parameters used to quantify enzyme inhibition. Such data is not available for this compound.

Active Site Interactions through Mutagenesis and Molecular Docking

To identify the specific amino acid residues involved in the binding of this compound within the active site of a target enzyme, site-directed mutagenesis studies would be conducted. By systematically replacing key residues and re-evaluating binding and inhibition, the critical interaction points can be mapped.

In parallel, computational molecular docking simulations would be used to predict the binding pose and interactions of the compound with the enzyme's three-dimensional structure. These in silico models provide valuable insights into the molecular basis of recognition and can guide further experimental work.

Protein-Ligand Interactions: Molecular Recognition Principles

The culmination of biophysical and enzymatic data would allow for the elucidation of the molecular recognition principles governing the interaction between this compound and its biological targets. This involves a detailed understanding of the non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability and specificity of the protein-ligand complex. A comprehensive analysis of these factors is essential for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. Without foundational experimental data, a discussion on the specific molecular recognition of this compound remains speculative.

Spectroscopic Probes of Conformational Changes (e.g., Fluorescence Quenching)

Spectroscopic techniques are fundamental to understanding the binding of a small molecule to a protein and the subsequent conformational changes. Fluorescence quenching is a particularly powerful method for this purpose. This technique relies on the intrinsic fluorescence of aromatic amino acids within a protein, most notably tryptophan and tyrosine.

The binding of a ligand, such as this compound, in the vicinity of these fluorescent residues can lead to a decrease in the fluorescence intensity, a phenomenon known as quenching. By systematically titrating the protein with the compound and measuring the corresponding decrease in fluorescence, one can determine key binding parameters. The Stern-Volmer equation is often used to analyze this data to calculate the quenching constant, which provides insight into the accessibility of the fluorophores to the quencher. Further analysis can yield the binding constant (Ka) and the number of binding sites (n), quantifying the affinity of the interaction.

The following table illustrates the type of data that would be generated from such an experiment.

AnalyteBinding Affinity (Ka) (M-1)Number of Binding Sites (n)Quenching Mechanism
Hypothetical Protein AData Not AvailableData Not AvailableData Not Available
Hypothetical Protein BData Not AvailableData Not AvailableData Not Available

X-ray Co-crystallography of Compound-Protein Complexes

X-ray co-crystallography provides the most detailed, atomic-level view of a compound bound to its protein target. This technique involves growing a crystal of the protein in the presence of the ligand, in this case, this compound. The resulting co-crystal is then exposed to an X-ray beam, and the diffraction pattern is used to construct a three-dimensional electron density map of the complex.

This map allows for the precise determination of the compound's binding orientation and conformation within the protein's binding site. It reveals the specific amino acid residues that interact with the compound and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This detailed structural information is critical for understanding the molecular basis of the compound's activity.

A summary of findings from a hypothetical co-crystallography study is presented in the table below.

Protein TargetPDB CodeResolution (Å)Key Interacting ResiduesObserved Interactions
Not DeterminedN/AN/AN/AN/A

Interaction with Nucleic Acids and Lipids: Fundamental Binding Modes

Beyond proteins, the interaction of small molecules with other crucial biomolecules like nucleic acids and lipids is of significant interest. For this compound, these interactions remain uncharacterized in the scientific literature.

Potential binding modes with nucleic acids, such as DNA or RNA, could include intercalation between the base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. These different binding modes can be distinguished using a variety of biophysical techniques, including UV-visible spectroscopy, circular dichroism, and viscometry.

Interactions with lipids are typically studied using model membrane systems, such as liposomes or micelles. Techniques like differential scanning calorimetry (DSC) can be used to assess the compound's effect on the physical properties of the lipid bilayer, such as its phase transition temperature. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the location and orientation of the compound within the membrane.

Q & A

Q. What synthetic routes are recommended for preparing 2-isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid, and how can reaction yields be optimized?

Methodological Answer : A common approach involves refluxing precursors (e.g., substituted isoindoline derivatives) with anhydrides or carboxylic acid activators in acetic acid or similar solvents. For example:

  • Procedure : React 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or analogous reagents in acetic acid under sodium acetate catalysis. Reflux for 2–5 hours, followed by precipitation and recrystallization (e.g., DMF/acetic acid mixtures) .
  • Optimization : Vary reaction time, temperature (80–120°C), and stoichiometric ratios (1:1.1–1.5 molar ratios of aldehyde to nucleophile). Monitor purity via HPLC or TLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., isoindoline ring protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 263.2).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data on the compound’s stability under varying pH or thermal conditions?

Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 25–80°C. Monitor decomposition via HPLC-MS.
  • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life.
  • Confounding Factors : Assess impurities (e.g., residual solvents) using GC-MS, as they may accelerate degradation .

Q. Example Stability Data :

pH Temperature (°C) Half-Life (days) Major Degradant
22530Lactam derivative
74015Hydrolyzed acid
12603Isomerized product

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes with isoindoline-binding pockets). Use software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., isopropyl vs. cyclopentyl groups) with bioactivity.
  • DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to optimize photostability .

Q. What experimental protocols address the lack of published data on the compound’s solubility and partition coefficients?

Methodological Answer :

  • Solubility Screening : Use shake-flask method in water, DMSO, and ethanol. Quantify via UV-Vis at λmax ≈ 270 nm.
  • LogP Determination : Perform octanol-water partitioning experiments with HPLC analysis.
  • Alternative Approaches : Apply Hansen solubility parameters or COSMO-RS simulations for predictive modeling .

Critical Analysis & Best Practices

Q. How should researchers validate synthetic pathways when scaling from milligram to gram quantities?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Purification Challenges : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or switch to recrystallization for higher yields .

Q. What precautions are critical for safe handling given limited toxicological data?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters.
  • Waste Disposal : Neutralize acidic residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.